![molecular formula C22H21ClN4O2 B15087513 N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-chlorobenzamide](/img/structure/B15087513.png)
N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide is a complex organic compound with a unique structure that includes a chloro-substituted benzamide group, a hydroxyphenyl group, and a tetrahydroazepinyl group
Vorbereitungsmethoden
The synthesis of 2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the hydroxyphenyl group: This step involves the substitution of a phenyl group with a hydroxy group.
Formation of the tetrahydroazepinyl group: This can be synthesized through the cyclization of an appropriate precursor.
Chlorination and benzamide formation: The final steps involve the chlorination of the benzamide group and the coupling of the various fragments to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide can be compared with other similar compounds, such as:
Tolvaptan: A vasopressin V2 receptor antagonist with a similar benzamide structure.
Indazole derivatives: Compounds with a similar pyrazole ring structure that exhibit various biological activities.
Benzopyrrole derivatives: Compounds with a similar aromatic ring structure that are used in medicinal chemistry.
The uniqueness of 2-chloro-N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]benzamide lies in its combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C22H21ClN4O2 |
|---|---|
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
2-chloro-N-[3-oxo-2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-yl]benzamide |
InChI |
InChI=1S/C22H21ClN4O2/c23-17-12-7-6-11-16(17)21(28)25-20-19(18-13-5-2-8-14-24-18)22(29)27(26-20)15-9-3-1-4-10-15/h1,3-4,6-7,9-12,26H,2,5,8,13-14H2,(H,25,28) |
InChI-Schlüssel |
MBYKONCTGWHBJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NCC1)C2=C(NN(C2=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


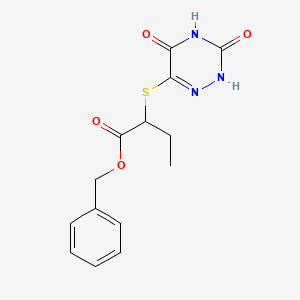
![4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid](/img/structure/B15087446.png)
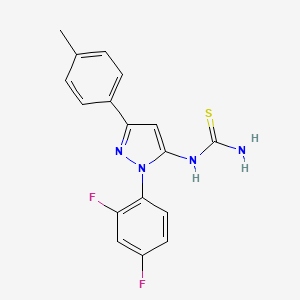
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)
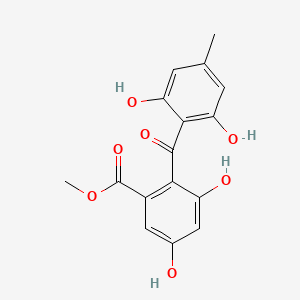
![10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B15087460.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15087468.png)
![7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15087474.png)
![1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15087479.png)
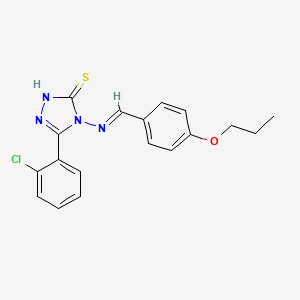
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15087507.png)
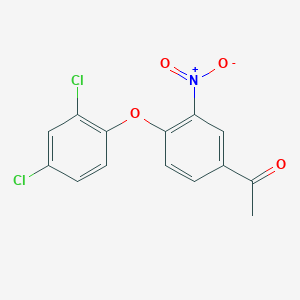

![6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15087535.png)
